molecular formula C8H4BrF3O B1274176 2-Bromo-4-(trifluoromethyl)benzaldehyde CAS No. 85118-24-7

2-Bromo-4-(trifluoromethyl)benzaldehyde

Cat. No.: B1274176
CAS No.: 85118-24-7
M. Wt: 253.02 g/mol
InChI Key: CUKSTNNYAHZPRM-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a trifluoromethyl group at the fourth position. This compound is known for its use as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-(trifluoromethyl)benzaldehyde can be synthesized through a multi-step process starting from 2-bromo-1-methyl-4-(trifluoromethyl)benzene. The synthetic route involves the following steps :

    Oxidation: 2-Bromo-1-methyl-4-(trifluoromethyl)benzene is oxidized to 2-bromo-4-(trifluoromethyl)benzoic acid using potassium permanganate in pyridine at 70°C for 30 hours.

    Reduction: The resulting 2-bromo-4-(trifluoromethyl)benzoic acid is reduced to 2-bromo-4-(trifluoromethyl)benzyl alcohol using borane-tetrahydrofuran complex.

    Oxidation: Finally, 2-bromo-4-(trifluoromethyl)benzyl alcohol is oxidized to this compound using pyridinium chlorochromate.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol.

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzaldehydes.

    Reduction: Formation of 2-bromo-4-(trifluoromethyl)benzyl alcohol.

    Oxidation: Formation of 2-bromo-4-(trifluoromethyl)benzoic acid.

Scientific Research Applications

2-Bromo-4-(trifluoromethyl)benzaldehyde is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Material Science: In the development of new materials with specific properties.

    Medicinal Chemistry: In the design and synthesis of potential drug candidates.

    Biological Studies: As a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethyl)benzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions. In biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylbenzaldehyde
  • 2-Bromo-4-chlorobenzaldehyde
  • 2-Bromo-4-fluorobenzaldehyde

Uniqueness

2-Bromo-4-(trifluoromethyl)benzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its stability in biological systems compared to similar compounds with different substituents.

Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKSTNNYAHZPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234247
Record name 2-Bromo-4-(trifluoromethyl)benzaldehyde
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Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85118-24-7
Record name 2-Bromo-4-(trifluoromethyl)benzaldehyde
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Record name 2-Bromo-4-(trifluoromethyl)benzaldehyde
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Record name 2-Bromo-4-(trifluoromethyl)benzaldehyde
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Record name 2-bromo-4-(trifluoromethyl)benzaldehyde
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Record name 2-Bromo-4-(trifluoromethyl)benzaldehyde
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Synthesis routes and methods

Procedure details

2-Bromo-4-(trifluoromethyl)benzyl alcohol (4.0 g, 15.88 mmol) and Dess-Martin periodinane (7.14 g, 16.67 mmol) were combined in CH2Cl2 and stirred for 1.5 hours at room temperature. Saturated aqueous Na2CO3 was added, and a white precipitate was formed. The mixture was diluted with CH2Cl2 and saturated aqueous Na2CO3 and stirred for 1 hour. 1N Aqueous NaOH was added, and the organic layer was separated and concentrated. The residue was purified by silica gel chromatography (0-80% EtOAc in hexanes) to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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